![molecular formula C17H21N3O2S2 B2422975 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2210054-59-2](/img/structure/B2422975.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl ring . The thiadiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .Molecular Structure Analysis
The molecular structure of the compound is determined by its constituent functional groups and rings. The presence of a thiadiazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl ring contributes to its unique structure . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride afforded the chloroacetamide which was used as a starting compound for the synthesis of other derivatives . The thiadiazole derivatives were synthesized in one step by the treatment of 2 with 2-[(methylthio)carbonthioyl]hydrazones .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against various strains of bacteria, including E. coli, B. mycoides, and C. albicans .
Antibacterial Activity
In addition to their general antimicrobial properties, these compounds have also been specifically tested for their antibacterial activity . They have been found to have an inhibitory effect on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Antifungal Activity
The synthesized molecules have been compared to the reference drug (amoxicillin) for their antifungal activity . They have been evaluated against both strains T. harzianum and A. niger .
Antioxidant Activity
Some 1,3,4-thiadiazole derivatives have been investigated for their antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can help prevent various diseases.
Antitumor Evaluation
These compounds have also been evaluated for their potential antitumor activity . This makes them a subject of interest in cancer research.
Synthesis of Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds
Hydrazonoyl halides, a large group of compounds that include 1,3,4-thiadiazoles, have gained attention due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-15(17(7-1-2-8-17)14-4-3-11-23-14)20-9-5-13(6-10-20)22-16-19-18-12-24-16/h3-4,11-13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLHPDKARZWCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone |
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